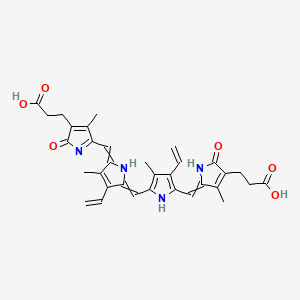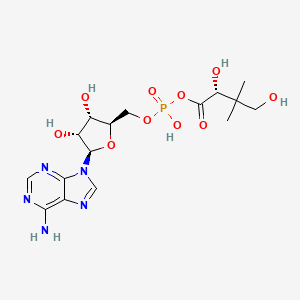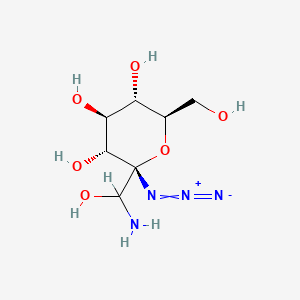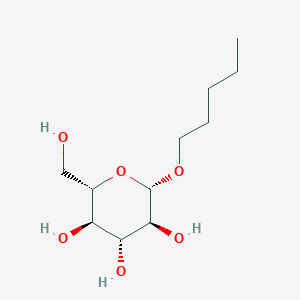
p1-(5'-Adenosyl)p5-(5'-thymidyl)pentaphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate: These are dinucleotides where the two bases are connected via a (5’->5’)-phosphodiester linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate involves a two-step process. The first step includes the formation of 5’-tetraphosphoadenosine (P4A) from ATP and triphosphoadenosine (P3). The second step involves converting P4A to P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate. The optimal pH for the synthesis is between 7.5 and 8.5, regulated by metal ions .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis process can be scaled up using standard biochemical techniques involving the use of ATP and triphosphoadenosine as starting materials and maintaining the reaction conditions mentioned above.
化学反応の分析
Types of Reactions: P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate undergoes various biochemical reactions, including phosphorylation and hydrolysis. It is highly active with ATP or dATP as phosphate donors and less active with ITP, GTP, CTP, and UTP .
Common Reagents and Conditions: The compound is involved in reactions with nucleoside triphosphates under physiological conditions. Metal ions are often used to regulate the pH and facilitate the reactions .
Major Products: The major products formed from these reactions include various phosphorylated nucleotides essential for DNA synthesis and cellular growth .
科学的研究の応用
P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate has several scientific research applications:
作用機序
P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate acts as a ligand for thymidylate kinase, an enzyme involved in the synthesis of deoxythymidine triphosphate (dTTP), a precursor for DNA synthesis . The compound binds to the active site of the enzyme, facilitating the transfer of phosphate groups and the formation of dTTP . This process is crucial for DNA replication and repair, making the compound essential for cellular growth and proliferation .
類似化合物との比較
Similar Compounds:
- P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate (TP5A)
- P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate (TP5A)
- P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate (TP5A)
Uniqueness: P1-(5’-Adenosyl)P5-(5’-Thymidyl)Pentaphosphate is unique due to its specific (5’->5’)-phosphodiester linkage, which distinguishes it from other nucleotides that typically have (3’->5’) linkages . This unique structure allows it to interact specifically with thymidylate kinase and other enzymes involved in nucleotide metabolism .
特性
分子式 |
C20H30N7O23P5 |
|---|---|
分子量 |
891.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H30N7O23P5/c1-8-3-26(20(32)25-18(8)31)12-2-9(28)10(45-12)4-43-51(33,34)47-53(37,38)49-55(41,42)50-54(39,40)48-52(35,36)44-5-11-14(29)15(30)19(46-11)27-7-24-13-16(21)22-6-23-17(13)27/h3,6-7,9-12,14-15,19,28-30H,2,4-5H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,22,23)(H,25,31,32)/t9-,10+,11+,12+,14+,15+,19+/m0/s1 |
InChIキー |
JCFDSPQTEMXXLO-SLFMBYJQSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-5-[8-(dimethylamino)-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl]-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B10777532.png)

![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)


![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)

![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}hexopyranose](/img/structure/B10777584.png)
![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)

